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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of 2-
Chloropyrimidine-4-carbonitrile and its key derivatives. By presenting Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopic data in a comparative format, this document aims to

serve as a valuable resource for the identification, characterization, and quality control of these

important heterocyclic compounds.

Introduction
2-Chloropyrimidine-4-carbonitrile is a versatile building block in medicinal chemistry and

materials science. The reactivity of the chlorine atom at the 2-position allows for the facile

introduction of various functional groups, leading to a diverse range of derivatives with unique

physicochemical and biological properties. Understanding the spectral characteristics of these

compounds is crucial for confirming their structure, assessing their purity, and elucidating their

electronic properties.

This guide focuses on a comparative analysis of 2-Chloropyrimidine-4-carbonitrile and three

key derivatives where the chloro group is substituted with an amino, methoxy, or hydrazinyl

group.
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Comparative Spectral Data
The following tables summarize the key spectral data obtained for 2-Chloropyrimidine-4-
carbonitrile and its derivatives.

¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

molecular structure. The chemical shifts (δ) are indicative of the electronic environment of the

nuclei.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-Chloropyrimidine-4-

carbonitrile
CDCl₃

9.05 (d, 1H, H6), 7.75

(d, 1H, H5)

162.5, 158.8, 140.2,

117.9, 114.8

2-Aminopyrimidine-4-

carbonitrile
DMSO-d₆

8.61 (d, 1H, H6), 7.20

(br s, 2H, NH₂), 7.01

(d, 1H, H5)

164.2, 161.5, 109.1,

117.8, 107.9

2-Methoxypyrimidine-

4-carbonitrile
CDCl₃

8.80 (d, 1H, H6), 7.45

(d, 1H, H5), 4.10 (s,

3H, OCH₃)

170.1, 160.2, 116.9,

115.3, 112.5, 56.2

2-

Hydrazinylpyrimidine*
DMSO-d₆

8.15 (d, 2H, H4, H6),

7.90 (s, 1H, NH), 6.65

(t, 1H, H5), 4.20 (br s,

2H, NH₂)

164.5, 158.0, 112.5

*Spectral data for 2-hydrazinylpyrimidine is provided as a reference due to the limited

availability of data for 2-hydrazinylpyrimidine-4-carbonitrile.

FTIR Spectral Data
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional

groups present in a molecule through their characteristic vibrational frequencies.
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Table 2: Key FTIR Absorption Bands (cm⁻¹)

Compound ν(C≡N)
ν(C=N), ν(C=C)
(ring)

Other Key Bands

2-Chloropyrimidine-4-

carbonitrile
~2235 ~1560, 1530, 1420 ~850 (C-Cl)

2-Aminopyrimidine-4-

carbonitrile
~2220 ~1640, 1580, 1540

~3400, 3300 (N-H

stretch)

2-Methoxypyrimidine-

4-carbonitrile
~2230 ~1580, 1550, 1460

~2950 (C-H, OCH₃),

~1250 (C-O)

2-

Hydrazinylpyrimidine*
- ~1590, 1560

~3300, 3200 (N-H

stretch)

*Characteristic absorptions for the parent 2-hydrazinylpyrimidine.

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragmentation pattern, which aids in confirming the molecular weight and

structure.

Table 3: Mass Spectrometry Fragmentation Data (EI-MS)

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

2-Chloropyrimidine-4-

carbonitrile
139/141 112, 104, 77

2-Aminopyrimidine-4-

carbonitrile
120 93, 66

2-Methoxypyrimidine-4-

carbonitrile
135 104, 92, 65

2-Hydrazinylpyrimidine* 110 95, 81, 67, 53
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*Fragmentation data for the parent 2-hydrazinylpyrimidine.

UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within

a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the

chromophoric system.

Table 4: UV-Vis Absorption Data

Compound Solvent λmax (nm)

2-Chloropyrimidine-4-

carbonitrile
Methanol ~255, ~275 (sh)

2-Aminopyrimidine-4-

carbonitrile
Methanol ~235, ~305

2-Methoxypyrimidine-4-

carbonitrile
Methanol ~220, ~260, ~300 (sh)

2-Hydrazinylpyrimidine* Water ~240, ~300

*Absorption data for the parent 2-hydrazinylpyrimidine.

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of the

specified deuterated solvent (CDCl₃ or DMSO-d₆). The solution was filtered through a glass

wool plug into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
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¹H NMR Parameters: A standard pulse program was used with a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated.

¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of

240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024

scans were accumulated.

Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3

Hz for ¹H and 1 Hz for ¹³C spectra. Chemical shifts were referenced to the residual solvent

peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was

finely ground with ~200 mg of dry KBr powder in an agate mortar. The mixture was then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 32 scans were co-added for each spectrum. A background spectrum of a pure KBr

pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass

spectrometer with an EI source.

Sample Introduction: A solid probe was used to introduce the sample directly into the ion

source.

Parameters: The ionization energy was set to 70 eV. The source temperature was

maintained at 200 °C. Mass spectra were recorded over a mass range of m/z 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A stock solution of each compound was prepared in methanol at a

concentration of 1 mg/mL. This stock solution was then diluted to an appropriate

concentration (typically 10-20 µg/mL) to obtain an absorbance reading between 0.2 and 1.0.

Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.

Parameters: Spectra were scanned from 200 to 400 nm using a 1 cm path length quartz

cuvette. Methanol was used as the reference blank. The wavelength of maximum

absorbance (λmax) was determined from the resulting spectrum.

Visualizations
The following diagrams illustrate the general workflow for the spectral analysis of these

compounds.
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Caption: General workflow for the synthesis and spectral analysis of 2-Chloropyrimidine-4-
carbonitrile derivatives.
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Caption: Relationship between compound structure, spectral properties, and analytical

techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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